
6-Azidohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azidohex-1-ene is an organic compound with the molecular formula C6H11N3 It is characterized by the presence of an azide group (-N3) attached to a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Azidohex-1-ene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 6-bromohex-1-ene with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
6-Azidohex-1-ene undergoes various types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine (Staudinger reaction) or hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) catalysts, alkyne substrates, and solvents like water or tert-butanol.
Reduction: Triphenylphosphine, water, or hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
1,2,3-Triazoles: Formed via CuAAC reactions.
Primary Amines: Formed via reduction of the azide group.
Substituted Hexenes: Formed via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-Azidohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Utilized in the modification of polymers and surfaces to introduce azide functionalities, which can be further reacted to tailor material properties.
Bioconjugation: Employed in the labeling and modification of biomolecules due to its reactivity with alkynes, enabling the study of biological processes.
Medicinal Chemistry: Explored for the synthesis of bioactive compounds, including potential drug candidates.
Mecanismo De Acción
The mechanism of action of 6-azidohex-1-ene primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly efficient and selective, making it valuable for various applications. The azide group can also be reduced to an amine, which can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
5-Azido-1-hexene: Similar structure with the azide group at a different position on the hexene chain.
6-Azidohexane: Lacks the double bond present in 6-azidohex-1-ene.
6-Azido-2-hexene: Has the double bond at a different position on the hexene chain.
Uniqueness
This compound is unique due to the presence of both an azide group and a terminal double bond. This combination allows for versatile reactivity, enabling its use in a wide range of chemical transformations and applications. The terminal double bond also provides a site for further functionalization, enhancing its utility in synthetic chemistry.
Propiedades
Número CAS |
821-77-2 |
|---|---|
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
6-azidohex-1-ene |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-5-6-8-9-7/h2H,1,3-6H2 |
Clave InChI |
SBXJZSLYDZFINZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


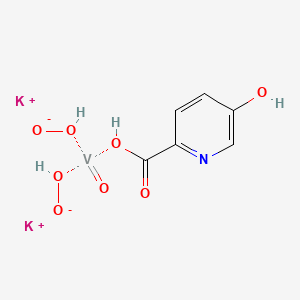
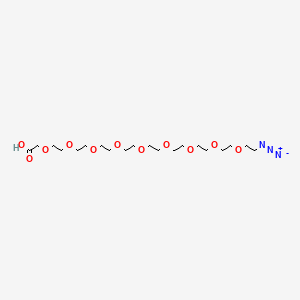
![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
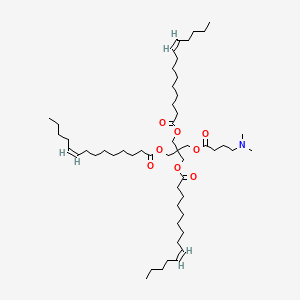
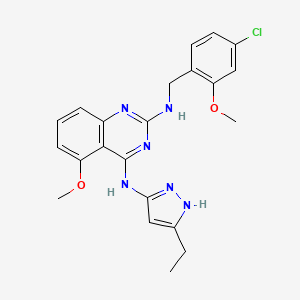
![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
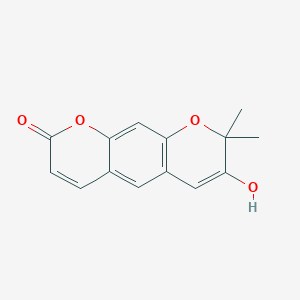
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)





